
Ethenyl 8-methylnonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl 8-methylnonanoate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This compound, specifically, is characterized by its unique structure, which includes an ethenyl group attached to an 8-methylnonanoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl 8-methylnonanoate typically involves esterification reactions. One common method is the reaction between 8-methylnonanoic acid and ethenol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: 8-methylnonanoic acid, ethenol
Catalysts: Acid catalysts like sulfuric acid
Purification: Distillation or recrystallization to obtain pure this compound
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl 8-methylnonanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 8-methylnonanoic acid
Reduction: 8-methylnonanol
Substitution: Various substituted esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ethenyl 8-methylnonanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Ethenyl 8-methylnonanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in ester hydrolysis, such as esterases.
Pathways: Modulation of lipid metabolism pathways, potentially affecting energy balance and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 8-methylnonanoate
- Ethyl nonanoate
- Isopentyl acetate
Uniqueness
Ethenyl 8-methylnonanoate is unique due to its ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar esters. This structural feature may enhance its utility in specific applications, such as targeted drug delivery or specialized industrial processes.
Propiedades
Fórmula molecular |
C12H22O2 |
|---|---|
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
ethenyl 8-methylnonanoate |
InChI |
InChI=1S/C12H22O2/c1-4-14-12(13)10-8-6-5-7-9-11(2)3/h4,11H,1,5-10H2,2-3H3 |
Clave InChI |
GADGVXXJJXQRSA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCC(=O)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


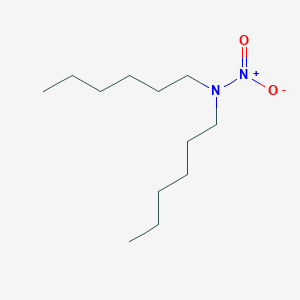
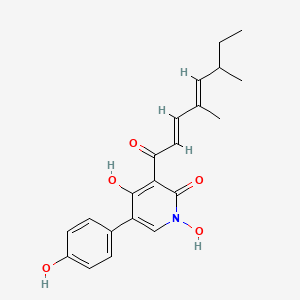
![Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate](/img/structure/B13820095.png)


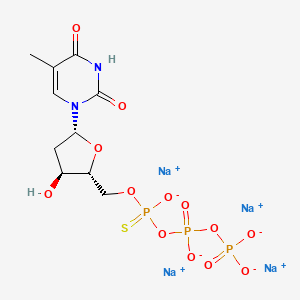
![4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B13820119.png)
![(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid](/img/structure/B13820123.png)

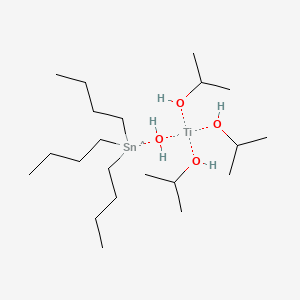
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)
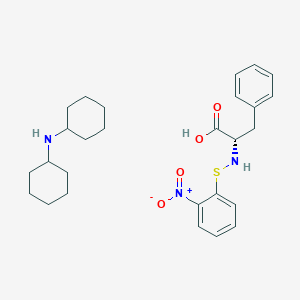
![2-Hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B13820158.png)

